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Sodium naphthenate - 61790-13-4

Sodium naphthenate

Catalog Number: EVT-359451
CAS Number: 61790-13-4
Molecular Formula: C10H17NaO2
Molecular Weight: 192.23 g/mol
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Product Introduction

Description

Sodium naphthenate is the sodium salt of naphthenic acids (NAs). NAs are a complex mixture of naturally occurring cycloaliphatic carboxylic acids found in various crude oils [, , ]. These acids are typically classified according to their total acid number (TAN) and the number of cyclic rings present in their structure []. Sodium naphthenate plays a crucial role in scientific research, particularly in studies related to oil sands processing, emulsion stabilization, and corrosion inhibition [, , , ].

Compound Description: Naphthenic acids (NAs) are a complex mixture of carboxylic acids with the general formula CnH2n+zOz, where n represents the carbon number and z (usually negative or zero) denotes the hydrogen deficiency arising from rings and double bonds [, ]. These acids occur naturally in various crude oils.

Relevance: Naphthenic acids are the precursors to sodium naphthenate. They readily react with sodium hydroxide to form sodium naphthenate, as described in numerous studies on bitumen processing, oil sands process water, and emulsion stabilization [, , , , , , , , , ]. The presence and concentration of specific naphthenic acid species significantly influence the properties and behavior of sodium naphthenate, particularly its surface activity and ability to stabilize emulsions.

Compound Description: Cobalt naphthenate is a heavy metallic soap drier often used in alkyd paint formulations []. It is synthesized through the double decomposition reaction of cobalt chloride with sodium naphthenate.

Relevance: This compound highlights a practical application of sodium naphthenate. The research shows that sodium naphthenate, derived from recovered naphthenic acids, can be used to synthesize valuable industrial chemicals like cobalt naphthenate, showcasing a potential avenue for waste utilization and resource recovery [].

Relevance: This compound was investigated in conjunction with sodium naphthenate for its potential application in flight deck cleaning solutions. While sodium naphthenate demonstrated corrosion inhibition properties in alkaline environments, it negatively impacted the cleaning efficacy of the sodium metasilicate solution, highlighting a potential challenge in using sodium naphthenate in such applications [].

Sulfonated Polyetheretherketone

Compound Description: Sulfonated polyetheretherketone is a polymer known for its chemical resistance and ion-exchange properties. It is often used in membrane modifications to enhance their performance in electrodialysis applications [].

Relevance: This polymer was used to modify anion-exchange membranes in electrodialysis systems designed to remove excess alkali from sodium naphthenate solutions []. This modification aimed to prevent poisoning of the membranes by naphthenate anions, thus improving the efficiency of converting sodium naphthenate back into valuable naphthenic acids. This highlights the importance of considering the chemical compatibility of materials in systems containing sodium naphthenate to ensure optimal process performance.

Sodium Dodecyl Sulfate (SDS)

Compound Description: Sodium dodecyl sulfate (SDS) is an anionic surfactant often used as a model compound in studies on interfacial phenomena, especially in foam and emulsion research [, ]. Its well-characterized properties make it a useful reference point for understanding the behavior of more complex surfactants like sodium naphthenate.

Relevance: The behavior of sodium naphthenate in stabilizing aqueous foam films was compared with SDS [, ]. While both exhibited stratification during film drainage, the dynamics and nanoscopic features differed, indicating distinct intermolecular interactions and disjoining pressures associated with each surfactant. Comparing sodium naphthenate to SDS provided valuable insights into its unique aggregation behavior and the factors influencing its ability to stabilize interfaces.

Source

Sodium naphthenate is produced as a byproduct during the refining of petroleum products, particularly from the caustic treatment of acidic impurities in hydrocarbon streams. The extraction process involves the use of caustic solutions that dissolve naphthenic acids, leading to the formation of sodium naphthenate. This compound is also present in tailings water from oil sands extraction, where it poses environmental concerns due to its toxicity to aquatic life .

Classification

Sodium naphthenate belongs to the class of metal naphthenates, which are salts formed from the reaction of metal oxides or hydroxides with naphthenic acids. It is categorized under organic compounds and specifically falls within the broader category of surfactants due to its emulsifying properties.

Synthesis Analysis

Methods

The synthesis of sodium naphthenate typically involves neutralizing naphthenic acids with sodium hydroxide. The process can be summarized as follows:

  1. Preparation of Naphthenic Acid: Naphthenic acids are obtained from crude oil through various refining processes.
  2. Neutralization: The naphthenic acid is mixed with a solution of sodium hydroxide. This reaction results in the formation of sodium naphthenate and water:
    RCOOH naphthenic acid NaOHRCOONa sodium naphthenate H2O\text{RCOOH naphthenic acid NaOH}\rightarrow \text{RCOONa sodium naphthenate H}_2\text{O}
  3. Separation and Purification: The product is then separated from the aqueous phase and can be further purified through methods such as crystallization or distillation.

Technical Details

The synthesis requires careful control of pH and temperature to ensure complete neutralization and prevent degradation of the product. The presence of impurities in crude oil can affect the yield and purity of sodium naphthenate, necessitating additional purification steps.

Molecular Structure Analysis

Structure

Sodium naphthenate has a complex molecular structure characterized by its long hydrocarbon chains derived from cyclopentane or cyclohexane rings. The general formula for naphthenic acids is CnH2n+zO2C_nH_{2n+z}O_2, where nn indicates the number of carbon atoms and zz specifies variations in structure due to branching or ring formation.

Data

  • Molecular Formula: C_nH_{2n+z}NaO_2
  • Molecular Weight: Varies depending on the specific structure of the naphthenic acid used.
  • Melting Point: Typically ranges between 125°C to 146°C .
Chemical Reactions Analysis

Reactions

Sodium naphthenate can participate in various chemical reactions, including:

  1. Formation of Metal Naphthenates: Sodium naphthenate can react with metal salts to form corresponding metal naphthenates, which are used in various applications:
    RCOONa MClRCOOM NaCl\text{RCOONa MCl}\rightarrow \text{RCOOM NaCl}
    where MM represents a metal ion such as calcium or copper.
  2. Electrodialysis: Sodium naphthenates can be converted back into their corresponding naphthenic acids through electrodialysis, which involves applying an electric field to drive ion migration across membranes .

Technical Details

The reactivity of sodium naphthenate is influenced by factors such as pH and temperature, which can affect its solubility and interaction with other compounds.

Mechanism of Action

Process

The mechanism by which sodium naphthenate acts as a surfactant involves reducing interfacial tension between oil and water phases. This property makes it valuable in applications such as enhanced oil recovery and emulsification processes.

Data

The effectiveness of sodium naphthenate as an emulsifier can be quantified using interfacial tension measurements, which demonstrate its ability to stabilize emulsions by forming a film around dispersed droplets.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white paste or yellow crystalline solid.
  • Solubility: Highly soluble in water, acetone, and ethanol .
  • Density: Approximately 1.059 g/cm³ at 20°C .

Chemical Properties

  • Reactivity: Sodium naphthenate exhibits emulsifying properties and low hydrolytic dissociation.
  • Stability: Generally stable under normal conditions but may react with strong oxidizing agents.
Applications

Scientific Uses

Sodium naphthenate has several important applications in various fields:

  1. Petroleum Industry: Used as an emulsifier in drilling fluids and enhanced oil recovery processes.
  2. Chemical Manufacturing: Serves as a precursor for producing metal soaps and other derivatives.
  3. Environmental Science: Studied for its role in pollution due to its presence in tailings water from oil extraction processes .
Synthesis and Industrial Production Methodologies

Alkaline Extraction Protocols for Naphthenic Acid Recovery from Crude Oil Fractions

The industrial recovery of naphthenic acids from crude oil fractions relies fundamentally on alkaline extraction protocols that exploit the acidic character of these compounds. This process targets petroleum distillates within specific boiling point ranges (typically kerosene and diesel fractions boiling between 250-350°C), where naphthenic acid concentration is highest [1] [5]. The core reaction involves the formation of water-soluble sodium naphthenates:

Naphthenic Acid (R-COOH) + NaOH → Sodium Naphthenate (R-COO⁻Na⁺) + H₂O

The efficiency of this extraction is governed by several critical parameters:

  • Alkali Concentration: Industrially, aqueous sodium hydroxide solutions (10-20% w/w) are standard. Excessive NaOH concentration (>20%) promotes undesirable saponification of non-acidic components and stable emulsion formation, complicating phase separation [5] [9].
  • Reaction Conditions: Extraction is typically performed at elevated temperatures (80-90°C) to enhance reaction kinetics and reduce oil phase viscosity, facilitating mixing and phase disengagement [1] [6].
  • Feedstock Composition: The molecular weight distribution and cyclic structure of the naphthenic acids within the distillate fraction significantly impact extraction yield and the properties of the resulting sodium naphthenate solution. Lighter fractions yield lower molecular weight, more water-soluble salts [1] [10].

Following extraction, the sodium naphthenate solution forms a distinct aqueous phase. However, this phase is complex, containing not only the target naphthenates but also excess free alkali (pH ~13), solubilized hydrocarbons, phenolic compounds (if present in the crude), and other organic species co-extracted during the process [2] [3] [5]. Crude naphthenic acids liberated by subsequent acidification of these "spent caustic" streams using mineral acids (e.g., H₂SO₄) often contain significant impurities (unsaponifiables, phenols, residual oils), necessitating further purification steps like solvent extraction or distillation for higher-grade products [1] [6]. A major environmental drawback of this conventional acidification is the coproduction of large volumes of saline wastewater (e.g., Na₂SO₄) [3] [5].

Table 1: Characteristics of Petroleum Fractions Targeted for Sodium Naphthenate Production via Alkaline Extraction

FractionBoiling Range (°C)Key Hydrocarbon TypesTypical Acid Value (mg KOH/g)Primary Naphthenic Acid Structures
Light Gas Oil250-350Mono/Bicyclic Naphthenes, Alkyl Aromatics25-30 [1]Monocarboxylic, Cyclopentane/Cyclohexane w/ Short Chains
Kerosene180-250Monocyclic Naphthenes, Light AromaticsVariable (Lower than Gas Oil)Monocarboxylic, Cyclopentane/Cyclohexane
Heavy Gas Oil350-450Polycyclic Naphthenes, Polycyclic AromaticsHigher (but complex extraction)Mono/Di-carboxylic, Bi/Polycyclic with Longer Alkyl Chains

Electrochemical Conversion Pathways from Sodium Naphthenate to Naphthenic Acids

Conventional acidification of sodium naphthenate solutions faces significant environmental challenges due to salt waste generation. Bipolar membrane electrodialysis (EDBM) offers a reagent-free alternative by directly converting sodium naphthenate solutions into naphthenic acids and recoverable NaOH using electrical energy and specialized membranes [2] [3] [5]. The fundamental reaction within the bipolar membrane (BPM) is water dissociation:

H₂O → H⁺ + OH⁻

In a typical EDBM stack for sodium naphthenate (NaNf) processing, unit cells consist of alternating cation-exchange membranes (CEM), bipolar membranes (BPM), and often anion-exchange membranes (AEM). The sodium naphthenate feed solution circulates through the "salt" chamber. Under an applied electric field:

  • Na⁺ ions migrate towards the cathode, crossing the CEM into the base (NaOH) compartment. Here, OH⁻ ions generated from the adjacent BPM combine with Na⁺ to form NaOH.
  • Nf⁻ ions (Naphthenate anions) migrate towards the anode. Crucially, in the standard configuration, they encounter the cation-exchange layer (CEL) of the BPM. This layer is generally impermeable to large organic anions like Nf⁻. Instead, H⁺ ions generated from the BPM's water dissociation enter the salt chamber.
  • Acidification in Salt Chamber: The H⁺ ions protonate the naphthenate anions (Nf⁻ + H⁺ → HNf), regenerating free naphthenic acids (HNf). Simultaneously, Na⁺ ions are removed, effectively demineralizing the solution [3] [5].

Critical Challenges and Membrane Innovations:Processing sodium naphthenate solutions via EDBM presents unique difficulties:

  • Membrane Fouling ("Poisoning"): Naphthenate anions readily adsorb onto and penetrate conventional AEMs and the anion-exchange layer (AEL) of BPMs. This drastically increases electrical resistance, reduces permselectivity, and decreases current efficiency [2] [3] [5].
  • Viscosity and Conductivity Collapse: As the pH in the salt chamber decreases below ~8-7, the solution transitions into a viscous mixture of naphthenic acids and sodium naphthenates ("acidol"). This mixture exhibits very high electrical resistance, making electrodialysis inefficient or impractical within this pH range [3] [5].
  • Excess Alkali Removal: Real industrial sodium naphthenate streams contain significant excess free NaOH (pH~13). The initial phase of EDBM primarily removes this excess alkali (down to pH~8), consuming energy without directly producing naphthenic acids [3] [7].

To address fouling, particularly during the initial excess alkali removal phase, surface-modified bilayer membranes have been developed. A prime example involves coating a standard AEM (e.g., MA-41) with a thin layer (~10 μm) of sulfonated polyetheretherketone (SPEEK), creating a modified membrane (MA-41M) [2] [3] [7]. This SPEEK layer acts as a cation-exchange barrier:

  • It prevents direct contact between the large, hydrophobic naphthenate anions (Nf⁻) and the underlying anion-exchange sites of the MA-41 membrane.
  • It creates a cation-selective surface highly permeable to small cations (Na⁺) and protons (H⁺), but highly restrictive to large organic anions (Nf⁻).
  • It facilitates the transport of hydroxyl ions (OH⁻) out of the membrane during the alkali removal phase, maintaining high conductivity. MA-41M exhibits significantly higher specific permeability coefficients for OH⁻ and vastly improved resistance to naphthenate poisoning compared to unmodified MA-41, enduring at least six processing cycles [2] [3] [7].

Therefore, the conversion process is often conceptually divided into two stages:

  • Stage 1 (pH 13 → 8): Removal of excess free NaOH using electrodialysis with cation-exchange and modified bilayer anion-exchange membranes (e.g., MA-41M). This stage avoids significant acidol formation and minimizes membrane fouling.
  • Stage 2 (pH < 6.5): Conversion of sodium naphthenate to naphthenic acids using EDBM. Here, the naphthenic acids form a separate organic phase [3] [5].

Table 2: Performance Comparison of Anion-Exchange Membranes in Sodium Naphthenate Electrodialysis (Alkali Removal Stage)

Membrane TypeStructureCurrent Efficiency for OH⁻ (%)Specific Permeability Coefficient (cm²/Ω·s·mol⁻¹)Resistance to Naphthenate PoisoningKey Advantage
MA-41 (Std.)Heterogeneous, Quaternary AmmoniumModerateLow (~ reference)Low (Rapid fouling)Commercially available
MA-41M (Mod.)MA-41 + SPEEK bilayer (Cationic surface)High~5x higher than MA-41 [3]High (>6 cycles) [3] [7]Cation-selectivity prevents anion fouling, High OH⁻ flux
Ideal Target-->90MaximizedIndefinite--

Optimization of Alkali Concentration in Refinery By-Product Processing

Optimizing alkali concentration is paramount throughout the lifecycle of sodium naphthenate processing, impacting extraction efficiency, product purity, emulsion formation, and downstream process viability – especially in electrochemical conversion.

  • Initial Extraction (Crude Oil Fractions): The concentration of NaOH used during the initial alkaline wash critically controls yield and purity.
  • Low Concentration (<10%): Leads to incomplete extraction of higher molecular weight naphthenic acids due to solubility limitations of their sodium salts, reducing overall yield [1] [9].
  • High Concentration (>20%): Promotes several issues:
  • Co-saponification: Hydrolysis of esters or reaction with weakly acidic components (e.g., phenols, mercaptans) generates additional sodium salts, contaminating the sodium naphthenate stream with organic species that are not naphthenic acids [6] [9].
  • Stable Emulsions: High alkali content stabilizes oil-in-water emulsions through increased interfacial viscosity and electrostatic repulsion, making phase separation difficult and slow, reducing throughput and increasing carry-over of oil into the naphthenate phase [5] [9].
  • Increased Excess Alkali Load: Higher initial NaOH concentrations directly translate into higher concentrations of excess free alkali in the sodium naphthenate solution fed to downstream processes like EDBM. This significantly increases the energy required for the first stage (excess alkali removal) of electrochemical conversion [3] [7]. Optimization typically targets a 10-15% NaOH range, balancing yield against emulsion stability and downstream processing burden [1] [6].

  • High Free Alkali (pH 13): Represents the typical state of "spent caustic" or alkaline extracts. While stabilizing the solution, it necessitates the significant energy-intensive Stage 1 of EDBM purely for OH⁻ removal before meaningful naphthenic acid production can begin [3] [7]. Pre-treatment methods like controlled acidification or dilution to reduce pH closer to 10-11 before EDBM could theoretically reduce this load but risk initiating acidol formation prematurely, complicating processing.
  • Electrodialysis Feed Concentration: The conductivity of the sodium naphthenate feed impacts energy consumption. While higher concentration improves conductivity, it also increases osmotic pressure and scaling potential. Model solutions studied are often around 1.0 - 1.5 M (as sodium naphthenate plus NaOH) [3] [7].

  • Role of Ionic Liquids and Alternative Extractants: Research explores alternatives to concentrated NaOH to mitigate drawbacks:

  • Amino Acid Ionic Liquids (AAILs): Lysine-derived AAILs, possessing multiple amino groups, show promise for reactive extraction of naphthenic acids from crude oils or model systems. They can form zwitterionic species with carboxylic acids, offering high extraction efficiency potentially at lower effective "alkalinity" than concentrated NaOH, reducing co-extraction and emulsion issues [9]. However, challenges remain regarding cost, potential carry-over into the oil phase affecting downstream catalysts, and regeneration complexity [9] [10].
  • Organic Base Solutions (e.g., Monoethanolamine - MEA): These offer lower emulsion tendency compared to NaOH but often require higher concentrations or volumes for equivalent extraction, can leave residues in the treated oil, and still generate waste streams upon regeneration [9].

Table 3: Impact of Alkali Concentration Optimization in Sodium Naphthenate Processing

Processing StageParameterLow Concentration ImpactHigh Concentration ImpactOptimization TargetGoal
Initial ExtractionNaOH ConcentrationIncomplete extraction (Low yield)Emulsions, Co-saponification, High excess alkali10-15% w/w NaOH [1] [6]Maximize naphthenic acid yield, Minimize impurities/emulsions
EDBM Feed (Pre-Treatment)Free NaOH Concentration (pH)Risk of premature acidol formation (pH<8)High energy cost for removal in Stage 1 EDBMBalance pH reduction vs. acidol riskMinimize energy for excess alkali removal
Alternative ExtractionEffective Basicity (e.g., AAILs)Potentially insufficient extractionCost, Carry-over, Regeneration difficultyHigh efficiency at minimal "basicity"Reduce emulsions & waste, Maintain yield

Properties

CAS Number

61790-13-4

Product Name

Sodium naphthenate

IUPAC Name

sodium;3-(3-ethylcyclopentyl)propanoate

Molecular Formula

C10H17NaO2

Molecular Weight

192.23 g/mol

InChI

InChI=1S/C10H18O2.Na/c1-2-8-3-4-9(7-8)5-6-10(11)12;/h8-9H,2-7H2,1H3,(H,11,12);/q;+1/p-1

InChI Key

KQSJSRIUULBTSE-UHFFFAOYSA-M

SMILES

CCC1CCC(C1)CCC(=O)[O-].[Na+]

Solubility

greater than or equal to 100 mg/mL at 68° F (NTP, 1992)

Canonical SMILES

CCC1CCC(C1)CCC(=O)[O-].[Na+]

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